N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both a furan ring and a pyrimidine ring. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
The compound interacts with its targets, primarily the mitochondrial complex I, and inhibits electron transport. This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The primary biochemical pathway affected by N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is the electron transport chain in the mitochondria. By inhibiting complex I, the compound disrupts the normal flow of electrons, which can lead to a buildup of reactive oxygen species and a decrease in ATP production .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross cell membranes to reach their target in the mitochondria
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the mitochondria. By inhibiting complex I, the compound can cause a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cells that are heavily reliant on mitochondrial ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s stability and ability to cross cell membranes. Additionally, the presence of other compounds can influence the compound’s efficacy, either through competitive inhibition or synergistic effects .
Biochemical Analysis
Biochemical Properties
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain protein kinases, leading to altered cell signaling and gene expression . This inhibition can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell . Understanding these pathways is important for elucidating the compound’s metabolic fate and potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the reaction of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.
Scientific Research Applications
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(furan-2-yl)pyrimidin-4-amine
- N-ethyl-2-(thiophen-3-yl)pyrimidin-4-amine
- N-ethyl-2-(pyridin-3-yl)pyrimidin-4-amine
Uniqueness
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both the furan and pyrimidine rings also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJJKXHKHEMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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